2-Fluorobenzoyl isocyanate

Description

General Overview of Isocyanate Chemistry in Academic Research

Isocyanates are a class of organic compounds containing the functional group R−N=C=O. reading.ac.uk The cumulative double bonds in the isocyanate group make it a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its extensive use in organic synthesis. reading.ac.uk In academic research, isocyanates are pivotal intermediates for the synthesis of a variety of nitrogen-containing compounds. For instance, their reaction with alcohols yields carbamates, while reactions with amines produce urea (B33335) derivatives. reading.ac.uk

Acyl isocyanates, which feature a carbonyl group attached to the nitrogen of the isocyanate moiety (R-C(O)N=C=O), exhibit enhanced reactivity compared to simple alkyl or aryl isocyanates due to the electron-withdrawing nature of the acyl group. This heightened electrophilicity makes them valuable reagents for creating more complex structures like N-acylureas and other heterocyclic systems. arkat-usa.orgresearchgate.net Common synthetic routes to acyl isocyanates include the reaction of primary amides with oxalyl chloride or the Curtius rearrangement of acyl azides. reading.ac.ukresearchgate.netnih.gov The latter is a versatile method that converts a carboxylic acid into an isocyanate under mild conditions, highlighting the accessibility of this functional group in research settings. nih.govprepchem.com

Significance of Fluorine Substitution in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.netccspublishing.org.cn Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. researchgate.net This imparts metabolic stability to molecules, a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can increase the half-life of a compound in a biological system. researchgate.net It is estimated that approximately 25% of herbicides licensed globally contain at least one fluorine atom. st-andrews.ac.uk

Furthermore, the substitution of hydrogen with fluorine can influence a molecule's lipophilicity, pKa, and conformational preferences. ccspublishing.org.cn These modifications can lead to enhanced binding affinity to target enzymes or receptors, improved transport properties across biological membranes, and blockage of metabolic deactivation pathways. researchgate.netccspublishing.org.cn Consequently, organofluorine chemistry has become a critical tool for fine-tuning the properties of bioactive compounds, leading to the development of more effective and selective drugs and crop protection agents. nih.govnumberanalytics.com

Position of 2-Fluorobenzoyl Isocyanate within Acyl Isocyanate Chemistry

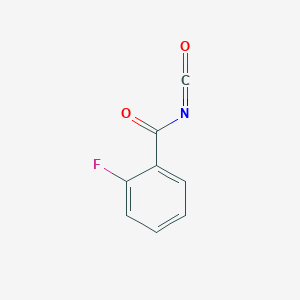

This compound (C₈H₄FNO₂) is an aromatic acyl isocyanate that serves as a prime example of the convergence of fluorine and isocyanate chemistries. The presence of the fluorine atom at the ortho position of the benzoyl group significantly influences the electronic properties and reactivity of the isocyanate moiety.

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably N-benzoylurea insecticides. google.comgoogle.comgoogle.com These insecticides function by inhibiting chitin (B13524) synthesis in insects, a process vital for their growth and development. google.com The synthesis of these complex ureas is typically achieved by reacting this compound with a substituted aniline (B41778). google.comgoogle.com

The standard laboratory and industrial synthesis of this compound involves the reaction of 2-fluorobenzamide (B1203369) with oxalyl chloride. google.comscribd.com This method is efficient and provides the isocyanate ready for subsequent in-situ reactions. scribd.com The reactivity of this compound is characteristic of acyl isocyanates, readily undergoing nucleophilic attack at the isocyanate carbon. This makes it a valuable and reactive building block for introducing the 2-fluorobenzoyl moiety into larger, more complex structures, particularly within the agrochemical industry. researchgate.netgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUCDVKHMVGFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517565 | |

| Record name | 2-Fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62869-34-5 | |

| Record name | 2-Fluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 2 Fluorobenzoyl Isocyanate

Electrophilic Reactivity of the Acyl Isocyanate Moiety

The reactivity of 2-fluorobenzoyl isocyanate is fundamentally governed by the electrophilic nature of its acyl isocyanate moiety (-CONCO). This functional group contains two primary electrophilic centers: the carbonyl carbon and the isocyanate carbon. The inherent electrophilicity of the isocyanate carbon is significantly amplified by the presence of two strong electron-withdrawing groups attached to it: the benzoyl group and the fluorine atom on the benzene (B151609) ring. rsc.org

The carbonyl group (C=O) and the ortho-positioned fluorine atom exert a strong negative inductive effect (-I), pulling electron density away from the isocyanate carbon. This withdrawal of electron density creates a pronounced partial positive charge (δ+) on the isocyanate carbon, making it highly susceptible to attack by nucleophiles. rsc.org Resonance structures of the isocyanate group also illustrate the delocalization of the nitrogen lone pair, which further contributes to the electrophilic character of the carbon atom. rsc.org Computational analyses, such as the mapping of the Lowest Unoccupied Molecular Orbital (LUMO), show a significant localization on the isocyanate and carbonyl carbons, which is consistent with the observed electrophilic reactivity at these sites. Consequently, an electron-withdrawing substituent, like the fluorine in the ortho position, enhances the reactivity of the isocyanate towards nucleophiles compared to unsubstituted or electron-donating group-substituted benzoyl isocyanates. rsc.orgresearchgate.net

Intramolecular and Intermolecular Cyclization Reactions

Cyclization reactions are a cornerstone of the chemistry of isocyanates, leading to a diverse array of stable heterocyclic structures. This compound participates in both self-condensation reactions, such as cyclotrimerization, and reactions with other molecules to form various heterocyclic systems.

The cyclotrimerization of isocyanates is a well-established process that yields highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. In the case of this compound, three molecules can undergo a catalyzed cyclization to form the corresponding symmetric isocyanurate, 1,3,5-tris(2-fluorobenzoyl)isocyanurate.

This reaction is generally not spontaneous and requires a catalyst to proceed efficiently. A variety of catalysts have been shown to be effective for isocyanate cyclotrimerization, including Lewis acids, organometallic complexes, and N-heterocyclic carbenes (NHCs). nih.govnih.govresearchgate.netgoogle.com For example, N-heterocyclic carbenes, such as 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr), have been identified as highly efficient catalysts for this transformation under mild conditions. nih.gov The catalytic cycle typically involves nucleophilic attack by the catalyst on the isocyanate's carbonyl carbon, followed by sequential addition of two more isocyanate molecules and subsequent ring closure to release the isocyanurate product and regenerate the catalyst. researchgate.net Low-coordinate manganese(II) and iron(II) complexes have also demonstrated high efficiency in catalyzing the selective cyclotrimerization of isocyanates. nih.govworktribe.com

Table 1: Product of this compound Cyclotrimerization

| Product Name | Molecular Formula | Structure |

|---|

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems through reactions with appropriate difunctional nucleophiles. A prominent example is the formation of pyrazole (B372694) derivatives. google.comresearchgate.net The synthesis typically involves a multi-step, one-pot reaction. First, this compound reacts with a hydrazine (B178648) derivative (e.g., hydrazine hydrate) to form a 1-(2-fluorobenzoyl)semicarbazide intermediate. This intermediate is then reacted with a 1,3-dicarbonyl compound, which undergoes condensation and subsequent intramolecular cyclization to yield a highly substituted pyrazole. nih.govorganic-chemistry.org

Beyond pyrazoles, this compound can be used to synthesize other heterocycles, such as 1,3,4-oxadiazoles. For instance, reaction with picolinyl hydrazide, followed by cyclization, can yield products like 2-[N-(2-Fluorobenzoyl)amino]-5-(pyridin-2-yl)-1,3,4-oxadiazole. nih.gov Similarly, reactions with thiosemicarbazide (B42300) derivatives can lead to thiadiazoles, showcasing the versatility of the acyl isocyanate moiety in building five-membered heterocyclic rings. researchgate.net

Table 2: Examples of Heterocyclic Synthesis from this compound

| Reactant(s) | Resulting Heterocycle | General Reaction |

|---|---|---|

| Hydrazine + 1,3-Diketone | Pyrazole | Nucleophilic addition followed by condensation and cyclization |

| Picolinyl hydrazide | 1,3,4-Oxadiazole | Addition-cyclization |

Advanced Reaction Pathways and Selectivity

In addition to common cyclization and addition reactions, this compound can potentially undergo transformations under more energetic conditions, such as photolysis or pyrolysis. Furthermore, its reactivity can deviate from standard pathways, leading to anomalous products. The behavior of closely related compounds, particularly 2-fluorobenzoyl chloride, provides significant insight into these advanced reaction pathways.

Studies on the photochemistry of the analogous compound, 2-fluorobenzoyl chloride, in a cryogenic argon matrix provide a model for the potential photo-transformations of this compound. researchgate.net Upon irradiation with UV light, 2-fluorobenzoyl chloride was observed to undergo several transformations. One initial pathway is a photoinduced rotational isomerization from the anti to the gauche conformer. researchgate.net

More significantly, prolonged irradiation leads to decomposition. The primary photolysis products identified were a ketene (B1206846) species (6-chloro-2-fluoro-2,4-cyclohexadien-l-ylidenemethanone), the o-fluorobenzoyl radical, and carbon monoxide (CO). researchgate.net The o-fluorobenzoyl radical can further decarbonylate to form a fluorophenyl radical, which then abstracts a chlorine atom to yield o-chlorofluorobenzene and m-chlorofluorobenzene. researchgate.net By analogy, photolysis of this compound could be expected to generate a 2-fluorobenzoyl radical and an isocyanate radical (•NCO) or undergo rearrangement to form a ketene intermediate.

Pyrolysis of acyl halides and related compounds is a known method for generating highly reactive ketene intermediates. google.comrsc.org Flash vacuum pyrolysis (FVP) of N-substituted amides, for example, has been shown to produce ketenes through a retro-ene type elimination. researchgate.net The pyrolytic decomposition of medical plastics containing PVC proceeds via dehydrochlorination, followed by rearrangement and cyclization of the resulting polyenes. nih.gov

Based on these precedents and the observed formation of a ketene during photolysis of 2-fluorobenzoyl chloride researchgate.net, it is plausible that the pyrolysis of this compound would lead to the formation of a ketene intermediate. The likely pathway would involve the thermal elimination of isocyanic acid (HNCO), a stable small molecule, to generate 2-fluorophenylketene. This highly reactive ketene would not be stable under the reaction conditions and would rapidly undergo subsequent reactions such as dimerization, polymerization, or cycloaddition with other available species. The generation of ketenes via pyrolysis of carboxylic acids over solid catalysts like silica (B1680970) is a key industrial process, highlighting the general applicability of this transformation. nih.gov

While isocyanates typically react with nucleophiles like alcohols and amines, reactions with electrophilic centers such as carbonyl groups are uncommon. However, studies on related systems demonstrate the possibility of such anomalous additions. For example, the reaction of chlorosulfonyl isocyanate (CSI) with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted not in a reaction at the double bond, but in an unusual addition to one of the imide carbonyl groups. beilstein-journals.orgnih.gov

The proposed mechanism involves the initial attack of the isocyanate on the carbonyl carbon to form a strained four-membered urethane (B1682113) ring intermediate. This intermediate is unstable and rearranges, releasing carbon dioxide to form a final ylidenesulfamoyl chloride product. beilstein-journals.org While this specific reaction involves the highly reactive CSI, it provides a mechanistic precedent for this compound potentially reacting with carbonyl groups in other molecules under certain conditions, particularly with highly activated or strained carbonyls, to yield unexpected products.

Influence of the Fluoro-Substituent on Reactivity and Reaction Kinetics

The introduction of a fluorine atom onto the benzene ring of benzoyl isocyanate, particularly at the ortho position as in this compound, exerts a significant influence on the molecule's reactivity and the kinetics of its reactions. This influence is a combination of electronic and steric effects, which modify the electrophilicity of the isocyanate carbon and the accessibility of the reaction center.

Detailed research findings indicate that the high electronegativity of the fluorine atom plays a primary role in enhancing the reactivity of the isocyanate group. Electron-withdrawing substituents on the aromatic ring increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. rsc.org This effect generally leads to an acceleration of reaction rates with nucleophiles such as alcohols and amines.

Studies comparing various substituted phenyl isocyanates have established a general order of reactivity that correlates with the electronic properties of the substituent. For meta- and para-substituted aromatic isocyanates, the reactivity order is typically p-NO₂ > m-NO₂ > m-Cl > p-Cl > phenyl > p-CH₃ > p-OCH₃. nasa.gov This trend is consistent with the Hammett equation, which relates reaction rates to the electron-donating or electron-withdrawing nature of substituents. rsc.orgnasa.gov The positive Hammett constant (ρ) found in studies of reactions between substituted phenyl isocyanates and alcohols indicates that electron-withdrawing groups accelerate the reaction. rsc.org Given that fluorine is strongly electron-withdrawing through its inductive effect, this compound is expected to be significantly more reactive than the unsubstituted benzoyl isocyanate.

While the electronic effect of the ortho-fluoro substituent is primarily activating, its position introduces the possibility of steric hindrance, which could potentially reduce reaction rates by impeding the approach of the nucleophile. acs.org However, experimental data often shows that for the relatively small fluorine atom, the electronic activating effect dominates over steric considerations. For instance, in zinc-catalyzed annulation reactions, α-oxo ketene dithioacetals bearing a 2-fluoroaroyl moiety proceed with high efficiency, yielding the desired product in 83% yield, demonstrating a tolerance for the ortho-fluoro substitution.

Comparative yield data from the synthesis of N-benzoyl urea (B33335) derivatives further illustrates the high reactivity of this compound. In a direct comparison under identical reaction conditions, the reaction of this compound with 2-chloro-3,5-bis(trifluoromethyl)aniline (B1271415) achieved a higher yield than its 2-chloro analogue, underscoring the potent activating effect of the fluorine substituent. google.com

Interactive Data Tables

The following tables provide a summary of the comparative reactivity and research findings concerning the influence of substituents on benzoyl isocyanate reactivity.

Table 1: Comparative Yields in the Synthesis of N-[2-chloro-3,5-bis(trifluoromethyl)phenyl]benzoylurea Derivatives

This table compares the product yields from the reaction of different ortho-substituted benzoyl isocyanates with the same amine, highlighting the influence of the ortho-halogen substituent on the reaction outcome.

| o-Substituted Benzoyl Isocyanate | Starting Material (Amide) | Product Yield (%) | Reference |

| This compound | 2-Fluorobenzamide (B1203369) | 94% | google.com |

| 2-Chlorobenzoyl isocyanate | 2-Chlorobenzamide | 92% | google.com |

| 2-Bromobenzoyl isocyanate | 2-Bromobenzamide | 96% | google.com |

Data sourced from patent literature describing reactions performed under identical conditions. google.com

Table 2: Qualitative Reactivity Trends of Substituted Aromatic Isocyanates

This table summarizes the observed effects of different substituents on the reactivity of the isocyanate group based on electronic and steric factors.

| Substituent Type | Position | General Effect on Reactivity | Underlying Reason | Reference |

| Electron-Withdrawing (e.g., -NO₂, -F, -Cl) | para, meta | Increases | Enhances electrophilicity of the isocyanate carbon. | rsc.orgnasa.gov |

| Electron-Donating (e.g., -CH₃, -OCH₃) | para, meta | Decreases | Reduces electrophilicity of the isocyanate carbon. | rsc.orgnasa.gov |

| Halogen (e.g., -F) | ortho | Increases | Strong inductive electron-withdrawal outweighs the minor steric hindrance. | google.com |

| Bulky Groups | ortho | Decreases | Steric hindrance impedes the approach of nucleophiles. | acs.org |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups within the 2-Fluorobenzoyl isocyanate molecule by detecting their characteristic vibrational frequencies.

The most diagnostic feature in the infrared spectrum of an acyl isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. For compounds of this class, this peak is typically observed in the 2240–2280 cm⁻¹ region. researchgate.net In the closely related analog, 2,6-difluorobenzoyl isocyanate, this characteristic band appears between 2270-2280 cm⁻¹. This intense absorption is a definitive marker for the presence of the isocyanate functionality. radtech.org

The carbonyl (C=O) group of the benzoyl moiety gives rise to another strong absorption band. For 2,6-difluorobenzoyl isocyanate, this stretch is located in the 1680–1700 cm⁻¹ range. The position of this band is influenced by the electronic effects of the adjacent aromatic ring and the electronegative fluorine substituent. Other notable vibrations include aromatic C-C stretching, which appears in the 1450-1600 cm⁻¹ region, and strong C-F stretching vibrations, typically found between 1000-1300 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2270–2280 | |

| Carbonyl (C=O) | Stretch | 1680–1700 | |

| Aromatic Ring | C-C Stretch | 1450–1600 | |

| Carbon-Fluorine | C-F Stretch | 1000–1300 |

Classical intramolecular hydrogen bonding requires the presence of both a hydrogen bond donor (e.g., O-H or N-H group) and an acceptor (e.g., oxygen, nitrogen, fluorine) within the same molecule. The structure of this compound lacks a proton-donating group, and therefore, it is incapable of forming such classical intramolecular hydrogen bonds.

However, studies on derivatives of this compound, such as N-(2-fluorobenzoyl)-N'-arylthioureas, demonstrate the formation of strong intramolecular hydrogen bonds between the N-H of the thiourea (B124793) backbone and the carbonyl oxygen (C=O···H-N). researchgate.net In some cases, weaker N-H···F interactions are also observed. mdpi.com These interactions in derivative structures confirm the hydrogen bond accepting capability of the carbonyl oxygen and the fluorine atom, but they are contingent on the presence of a suitable hydrogen donor, which is absent in the parent isocyanate compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing precise information about the hydrogen, carbon, and fluorine environments in the molecule.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the four aromatic hydrogens in the region of approximately 7.2–7.7 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of both the fluorine atom and the benzoyl isocyanate group.

¹³C NMR: The carbon NMR spectrum provides key signals for the isocyanate and carbonyl carbons. In analogs like 2,6-difluorobenzoyl isocyanate, the isocyanate carbon (–N=C=O) resonates at approximately 120–130 ppm, while the more deshielded carbonyl carbon (C=O) appears further downfield around 160–170 ppm. The aromatic carbons exhibit signals in the 110–140 ppm range, with the carbon directly bonded to the fluorine atom showing a characteristic shift due to the high electronegativity of fluorine. In derivatives such as ethyl 5-(3-(2-fluorobenzoyl)-thioureido)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, the carbonyl carbon is observed at 169.2 ppm. mdpi.com

¹⁹F NMR: The fluorine-19 NMR spectrum would show a signal characteristic of the fluorine atom's chemical environment. For 2,6-difluorobenzoyl isocyanate, the two equivalent fluorine atoms produce a signal at approximately -110 to -120 ppm. A similar range would be expected for the single fluorine in this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Analog |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.2–7.7 | |

| ¹³C | Carbonyl (C=O) | 160–170 | |

| Isocyanate (N=C=O) | 120–130 | ||

| Aromatic (Ar-C) | 110–140 | ||

| ¹⁹F | Aromatic (Ar-F) | -110 to -120 |

Conformational analysis, often supported by computational modeling, suggests that acyl isocyanates can exist in different rotational isomers (rotamers). Studies on related molecules like methoxycarbonylsulfenyl isocyanate show that the molecule can exist in a conformational equilibrium between different planar forms at room temperature. acs.org For this compound, the orientation of the isocyanate group relative to the benzoyl group is a key conformational feature. The planarity of the molecule is influenced by electronic interactions between the aromatic ring, the carbonyl group, and the isocyanate functionality. While detailed conformational studies via NMR for this specific molecule are not widely published, techniques like variable-temperature NMR could be employed to study the rotational barriers and equilibrium between possible conformers, such as the syn and anti forms relative to the C-C bond connecting the phenyl ring and the carbonyl group.

Electronic Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The electronic absorption spectrum of benzoyl isocyanates is typically characterized by absorptions in the ultraviolet region. These absorptions correspond to electronic transitions within the molecule, such as n→π* and π→π* transitions associated with the carbonyl group and the aromatic ring. Studies on related blocked isocyanates have utilized the n→π* transition of the carbonyl group, which appears around 282 nm, to monitor reaction kinetics. rsc.org The UV-Vis spectrum of this compound is expected to show maximum absorbance in the 250-300 nm range. radtech.org

Fluorescence Spectroscopy: Many isocyanates are not naturally fluorescent. google.com Therefore, the detection of isocyanates often relies on derivatization with fluorescent agents, such as those containing piperazine (B1678402) or anthracene (B1667546) moieties, to produce a product that can be detected with high sensitivity by fluorescence spectroscopy. google.comrsc.org There is no available evidence to suggest that this compound itself is a fluorescent compound. Any fluorescence studies would likely involve its reaction products with fluorescent labeling agents.

Absorbance and Fluorescence Properties in Various Solvents

The absorbance and fluorescence spectra of derivatives containing the 2-fluorobenzoyl moiety, such as N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT), have been studied in various organic solvents. researchgate.net The spectral characteristics, including absorption and emission maxima, exhibit a discernible but slight dependence on the solvent environment. researchgate.net This behavior suggests that the electronic transitions are influenced by solvent polarity and hydrogen bonding capabilities.

In one such study on FBMPT, investigations in different solvents revealed shifts in the spectral bands. researchgate.net For instance, the use of ethanol (B145695) as a solvent was found to quench the fluorescence band, an effect attributed to the formation of intermolecular hydrogen bonds between the derivative and the solvent molecules. researchgate.net

Table 1: Spectroscopic Behavior of N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT) in Organic Solvents

| Property | Observation | Implication | Citation |

|---|---|---|---|

| Solvent Dependence | Absorbance and fluorescence spectra show slight shifts with solvent changes. | The electronic distribution in the ground and excited states is influenced by the solvent environment. | researchgate.net |

| Fluorescence Quenching | The fluorescence band is quenched in ethanol. | Indicates intermolecular hydrogen bond interaction between the FBMPT molecule and ethanol. | researchgate.net |

| Dual Fluorescence | Dual fluorescence is observed, particularly in polar solvents. | Suggests the presence of multiple emissive species in the excited state, likely due to ESIPT or TICT phenomena. | researchgate.net |

Dual Fluorescence Phenomena: Excited State Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT)

A notable characteristic of certain 2-fluorobenzoyl derivatives is the exhibition of dual fluorescence, a phenomenon where two distinct emission bands are observed. researchgate.net This behavior is often indicative of complex photophysical processes occurring in the excited state, namely Excited State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT). researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule upon photoexcitation. tubitak.gov.trcyu.fr For ESIPT to occur, the molecule must contain both a proton-donating group (like -OH or -NH) and a proton-accepting group (like a carbonyl or imine nitrogen) in close proximity, often forming an intramolecular hydrogen bond. tubitak.gov.trcyu.fr Upon absorbing light, the molecule transitions to an excited state where the acidity and basicity of the donor and acceptor groups change, facilitating the proton transfer to form an excited tautomer. cyu.fr This tautomer then relaxes to its ground state by emitting a photon, resulting in a large Stokes-shifted fluorescence band, often referred to as keto emission. tubitak.gov.tr

Twisted Intramolecular Charge Transfer (TICT) is another process that can lead to dual fluorescence. rsc.org It occurs in molecules composed of an electron donor and an electron acceptor moiety linked by a single bond. rsc.org After photoexcitation, the molecule can undergo a conformational change by twisting around the single bond, leading to a highly polar, charge-separated TICT state. mdpi.com This state can then deactivate radiatively, producing a red-shifted emission band that is highly sensitive to solvent polarity. rsc.org

In studies of derivatives like N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea and 1-(2-fluorobenzoyl)-3-(4-tolyl) thiourea, dual fluorescence has been observed in polar solvents. researchgate.net This observation is consistent with emission from both a locally excited state and a charge-transfer state, which could be formed through either an ESIPT or a TICT mechanism. researchgate.net The presence of both the proton-donating N-H group and proton-accepting carbonyl oxygen in the 2-fluorobenzoyl thiourea structure provides the necessary functionalities for such photophysical events.

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis. In the analysis of a related compound, 2,6-difluorobenzoyl isocyanate, mass spectrometry reveals a molecular ion peak corresponding to the compound's molecular weight.

Predicted mass spectrometry data for the related compound 2-fluorobenzoyl isothiocyanate illustrates the types of adducts that can be observed.

Table 2: Predicted Mass Spectrometry Data for 2-Fluorobenzoyl Isothiocyanate Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 182.00704 |

| [M+Na]⁺ | 203.98898 |

| [M-H]⁻ | 179.99248 |

| [M+NH₄]⁺ | 199.03358 |

| [M+K]⁺ | 219.96292 |

Data sourced from predicted values for a structurally similar compound to illustrate the technique. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT), a derivative of this compound, has been determined by single-crystal X-ray diffraction. researchgate.net

The analysis revealed that FBMPT crystallizes in the triclinic space group P-1. researchgate.net The crystal structure confirms the presence of intramolecular hydrogen bond interactions, which are crucial for stabilizing the molecular conformation. researchgate.net Such detailed structural information is vital for understanding the relationship between the molecular structure and the observed chemical and physical properties, including the photophysical phenomena like ESIPT.

Table 3: Crystallographic Data for N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT)

| Parameter | Value | Citation |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a | 8.413(5) Å | researchgate.net |

| b | 9.532(5) Å | researchgate.net |

| c | 9.927(6) Å | researchgate.net |

| α | 66.24(2)° | researchgate.net |

| β | 85.40(2)° | researchgate.net |

| γ | 72.27(2)° | researchgate.net |

| Volume (V) | 693.2(7) ų | researchgate.net |

| Z (Molecules per unit cell) | 2 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea (FBMPT) |

| 1-(2-Fluorobenzoyl)-3-(4-tolyl) thiourea |

| Ethanol |

| 2,6-Difluorobenzoyl isocyanate |

| Carbon monoxide |

| 2-Fluorobenzoyl isothiocyanate |

| Methoxycarbonylsulfenyl isocyanate |

Theoretical and Computational Chemistry Studies

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Geometrical optimization and conformational analysis are computational techniques used to find the most stable arrangement of atoms in a molecule.

Table 1: Representative Predicted Geometrical Parameters for Benzoyl Isocyanate Derivatives (Note: Data is based on computationally studied related compounds and serves as an illustrative example.)

| Parameter | Atom(s) Involved | Typical Predicted Value | Source Context |

|---|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å | Based on 2,6-difluorobenzoyl isocyanate. |

| Bond Length | C-N (isocyanate) | ~1.32 Å | Based on benzoylimido complexes. |

| Bond Length | N=C (isocyanate) | ~1.30 Å | Based on benzoylimido complexes. |

| Bond Length | C-F | ~1.35 Å | Typical value for fluorobenzene. |

| Bond Angle | C-N-C (amide-like) | ~125° | General value for amides. |

| Bond Angle | N=C=O | ~180° | The isocyanate group is nearly linear. |

This table is for illustrative purposes. The exact values for 2-fluorobenzoyl isocyanate would require specific computational analysis.

This compound can exist in different conformations due to rotation around single bonds, primarily the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N(isocyanate) bond. The fluorine atom at the ortho position introduces significant steric and electronic effects that influence the preferred conformation.

Computational studies on similar molecules, such as 2-bromo-5-fluorobenzaldehyde, show that two planar isomers (O-trans and O-cis) can exist, with a calculated energy difference between them. For this compound, two primary planar conformers would be expected: one where the C=O bond is syn to the C-F bond, and one where it is anti. The rotational barrier between these conformers can be calculated by performing a potential energy surface (PES) scan, where the dihedral angle is systematically varied and the energy is calculated at each step. dcu.ie Such an analysis would reveal the transition state energy required for rotamerization and determine the most stable conformer in the gas phase and in different solvents. dcu.ie Studies on related benzoyl derivatives have shown that these rotational barriers can be substantial. acs.org

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.

For this compound, DFT calculations would predict several characteristic vibrational modes. The most prominent would be the very strong and sharp asymmetric stretching vibration of the isocyanate (-N=C=O) group, which is expected to appear in the 2240–2275 cm⁻¹ region. Another key absorption is the carbonyl (C=O) stretching frequency, typically found between 1680-1700 cm⁻¹. The exact positions of these and other bands, such as the C-F and various aromatic ring vibrations, can be predicted and compared with experimental data to confirm the molecular structure. niscpr.res.in

Table 2: Predicted Characteristic Infrared Frequencies for this compound (Note: Frequencies are based on values from closely related compounds.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Source Context |

|---|---|---|---|---|

| Asymmetric Stretch | Isocyanate (-N=C=O) | ~2270 - 2280 | Strong, Sharp | Based on 2,6-difluorobenzoyl isocyanate. |

| Stretch | Carbonyl (C=O) | ~1680 - 1700 | Strong | Based on 2,6-difluorobenzoyl isocyanate. |

| Stretch | Aromatic C=C | ~1450 - 1600 | Medium-Strong | General aromatic compounds. |

Calculation of Harmonic Vibration Frequencies (FTIR)

The calculation of harmonic vibrational frequencies using DFT methods allows for the prediction and interpretation of a molecule's infrared (IR) spectrum. These calculations identify the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of its atoms. For this compound, the most characteristic vibrations involve the isocyanate (-N=C=O) and carbonyl (C=O) groups.

Computational studies on related substituted phenyl isocyanates provide a basis for assigning the vibrational modes. researchgate.net The most prominent feature in the IR spectrum of an isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which is computationally and experimentally found in the 2280–2240 cm⁻¹ region. DFT calculations on similar molecules, such as benzoyl thiourea (B124793), help in assigning other key frequencies. rajpub.com

Table 1: Predicted Harmonic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| N=C=O Asymmetric Stretch | ~2275 | Intense stretching of the isocyanate group |

| C=O Stretch | ~1710 | Stretching of the benzoyl carbonyl group |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the phenyl ring carbons |

| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical predictions of NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.netconicet.gov.ar These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS).

For this compound, the chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the fluorine and benzoyl isocyanate substituents. The fluorine atom and the carbonyl group are electron-withdrawing, which generally leads to a downfield shift (higher ppm) for nearby nuclei. Computational studies on various fluorinated and benzoylated compounds confirm these trends and allow for accurate assignment of NMR spectra. nih.govmdpi.comconicet.gov.ar

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CO-NCO) | - | ~168 |

| C2 (-F) | - | ~162 (d, ¹JCF) |

| C3 | ~7.3 - 7.5 | ~117 (d, ²JCF) |

| C4 | ~7.7 - 7.9 | ~136 |

| C5 | ~7.2 - 7.4 | ~125 |

| C6 | ~8.0 - 8.2 | ~133 (d, ³JCF) |

| Carbonyl C=O | - | ~165 |

| Isocyanate N=C=O | - | ~128 |

Note: Predicted values are estimates based on principles from related structures. 'd' indicates a doublet due to C-F coupling.

Calculation of Vertical Excitation Energies and Electronic Transitions (UV-Vis, Fluorescence)

Time-dependent density functional theory (TD-DFT) is the standard computational method for predicting electronic absorption spectra (UV-Vis). acs.org It calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one (vertical excitation). These calculations yield the maximum absorption wavelength (λmax), oscillator strength (f), which relates to peak intensity, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). scispace.com

In this compound, the primary chromophores are the benzoyl group and the aromatic ring. TD-DFT calculations on related molecules show that the main absorption bands in the UV region arise from π→π* transitions within the delocalized aromatic system. conicet.gov.arresearchgate.net The presence of the carbonyl and isocyanate groups also allows for lower-energy n→π* transitions, though these are often weaker in intensity.

Table 3: Predicted Electronic Transitions for this compound

| λmax (nm) | Oscillator Strength (f) | Major Transition | Description |

|---|---|---|---|

| ~280 | > 0.1 | π → π* | Electronic transition within the benzoyl chromophore |

| ~240 | > 0.2 | π → π* | Electronic transition involving the entire phenyl ring system |

| ~320 | < 0.01 | n → π* | Transition from a non-bonding orbital (e.g., on oxygen) to an anti-bonding π* orbital |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction pathways, the characterization of transient species like transition states, and the calculation of thermodynamic properties that govern reactivity.

Analysis of Reaction Thermodynamics (Gibbs Free Energies)

The spontaneity of a chemical reaction at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). libretexts.org A negative ΔG indicates a spontaneous (exergonic) process, while a positive ΔG indicates a non-spontaneous (endergonic) one. Computational methods can calculate the free energies of reactants, transition states, and products to construct a complete reaction energy profile. publish.csiro.au

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. conicet.gov.ar This method provides insights into charge distribution, hybridization, and stabilizing electronic interactions within a molecule.

Solvent Effects in Computational Studies

In the computational analysis of this compound and related compounds, accounting for solvent effects is critical for accurately predicting reactivity, stability, and spectroscopic properties. Implicit solvent models, particularly the Polarizable Continuum Model (PCM), are widely employed due to their computational efficiency. wikipedia.orgnumberanalytics.com These models represent the solvent as a continuous dielectric medium rather than as individual molecules, which makes ab initio calculations more feasible. wikipedia.orgscribd.com The PCM method calculates the molecular free energy of solvation by summing electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.orgscribd.com

Different variants of PCM, such as the Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM), are available in various quantum chemical software packages and can be applied at the Density Functional Theory (DFT) and Hartree-Fock levels. wikipedia.orgnumberanalytics.com For instance, DFT calculations can be paired with a PCM model for water to simulate the effect of an aqueous environment on properties like dipole moments and HOMO-LUMO gaps. The SMD (Solvation Model based on Density) model is another implicit solvent model that has been used to study the effects of solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) on the reaction pathways of similar isocyanates.

The choice of solvent in the synthesis and reactions of benzoyl isocyanates is crucial for controlling outcomes. For example, in related dihalogenated benzoyl isocyanates, solvents such as toluene (B28343) and dichloroethane are used to minimize hydrolysis, whereas polar aprotic solvents like dimethylformamide (DMF) can accelerate side reactions. mdpi.com Experimental studies on derivatives of this compound, such as N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea, have shown that properties like absorbance and fluorescence spectra can exhibit a slight dependence on the solvent used. researchgate.net In one study, the polar solvent ethanol (B145695) was observed to quench the fluorescence band, indicating a direct interaction between the molecule and the solvent. researchgate.net Computational models are essential for understanding these observations at a molecular level.

Table 1: Influence of Solvent Type on Isocyanate Reactions (Based on Analogous Compounds)

| Solvent Type | Typical Solvents | Observed/Predicted Effect | Reference |

|---|---|---|---|

| Non-polar / Weakly Polar | Toluene, Dichloroethane | Minimizes hydrolysis and unwanted side reactions. Often used in synthesis. | |

| Polar Aprotic | DMF, THF, Acetonitrile | Can accelerate side reactions. Used to study reaction mechanisms with computational models (e.g., SMD). | |

| Polar Protic | Ethanol, Water | Can lead to solvolysis (hydrolysis/alcoholysis). May quench fluorescence in derivatives. Used in simulations to predict stability. | researchgate.net |

Advanced Computational Methodologies

Beyond static quantum chemical calculations, atomistic simulations like Molecular Dynamics (MD) provide a powerful tool for studying the dynamic behavior of this compound and its derivatives in complex environments, such as in solution or interacting with biological macromolecules. acs.org MD simulations model the explicit movement of atoms over time by integrating Newton's equations of motion, allowing for the analysis of conformational changes, binding processes, and system stability. acs.org

In a typical MD study of a complex system, the isocyanate derivative would be placed in a simulation box with explicit solvent molecules. The simulation would be run for a duration, often nanoseconds, with atomic coordinates saved at regular intervals to create a trajectory. acs.org This trajectory can then be analyzed using tools like CPPTRAJ and VMD to investigate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond formation. acs.org

A significant application of MD simulations is the calculation of binding free energies, which is crucial for predicting the affinity of a molecule for a biological target like an enzyme. frontiersin.org The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique applied to MD trajectories to estimate these energies. frontiersin.orgnih.gov This end-point method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models, offering a balance between computational cost and accuracy. nih.govresearchgate.net For instance, MD simulations can be used to model the interaction of a benzoyl isocyanate derivative with an enzyme's active site, while MM/GBSA calculations can provide a quantitative estimate of the binding affinity.

Table 2: Typical Workflow for Atomistic Simulation of an Isocyanate-Protein Complex

| Step | Description | Key Outputs / Information Gained | Reference |

|---|---|---|---|

| 1. System Setup | The protein-ligand complex is prepared and placed in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system. | Initial coordinates for the simulation. | acs.org |

| 2. Molecular Dynamics (MD) Simulation | The system's energy is minimized, followed by equilibration and a production run for a set duration (e.g., 50-100 ns). Atomic positions are saved periodically. | A trajectory file containing the dynamic motion of all atoms over time. | acs.org |

| 3. Trajectory Analysis | The trajectory is analyzed to assess the stability of the complex (e.g., RMSD) and identify key interactions (e.g., hydrogen bonds). | Conformational stability, flexibility of different regions, specific intermolecular contacts. | acs.org |

| 4. Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA are used on snapshots from the trajectory to estimate the free energy of binding. | A quantitative prediction of binding affinity (ΔGbind). | frontiersin.orgnih.govdiva-portal.org |

Nonadiabatic dynamics simulations are essential for modeling chemical processes that involve transitions between two or more electronic states, a scenario common in photochemistry where a molecule is promoted to an excited state upon absorbing light. ruhr-uni-bochum.de While thermal reactions, like the Curtius rearrangement of benzoyl azides to isocyanates, are generally understood to occur on a single electronic ground state surface, photochemical pathways can be more complex. nih.gov

For related compounds like benzoyl azide (B81097), photolysis can lead to the formation of an isocyanate via two competing pathways: a concerted mechanism or a stepwise process involving a transient acylnitrene intermediate. nih.gov The involvement of an excited state and a subsequent return to the ground state product surface is a hallmark of a process where nonadiabatic effects can be significant. ruhr-uni-bochum.de Ultrafast spectroscopic studies on related aryl azides, combined with quantum chemical calculations, have shown that nitrene formation can occur from higher-energy singlet excited states. capes.gov.br

Direct nonadiabatic dynamics simulations, using methods like trajectory surface hopping, have not been extensively reported specifically for this compound. Such simulations would be most relevant if the compound were involved in a photochemical reaction or a process involving intersystem crossing (e.g., from a singlet to a triplet state). researchgate.netrsc.org In such a hypothetical photoreaction, nonadiabatic dynamics would model the trajectory of the molecule on the excited-state potential energy surface and the probability of "hopping" back to the ground state, which ultimately determines the reaction outcome. ruhr-uni-bochum.de The study of nonadiabatic transitions is a sophisticated computational field that provides deep insight into reaction mechanisms that cannot be explained by classical transition state theory on a single potential energy surface. dntb.gov.uarsc.org

Advanced Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate

2-Fluorobenzoyl isocyanate serves as a key reagent in the construction of diverse molecular architectures, particularly those with relevance in medicinal chemistry and drug discovery. Its electrophilic nature allows for efficient reactions with a wide array of nucleophiles, leading to the formation of stable carbamate, urea (B33335), and other linkages. wikipedia.org

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new pharmaceuticals. ijsrtjournal.com Many approved drugs feature these structures. ijsrtjournal.comencyclopedia.pub The synthesis of novel heterocyclic compounds is a major focus of medicinal chemistry research. astate.edu this compound is a valuable precursor for synthesizing a variety of bioactive heterocyclic compounds. Its reactivity allows for its incorporation into complex molecular scaffolds that are often challenging to construct using other methods.

For instance, the isocyanate group can readily participate in cyclization reactions to form various heterocyclic rings. One notable application is in the high-pressure synthesis of β-lactams, a core structural motif in many antibiotic drugs. The reaction of an isocyanate with a vinyl ether under high pressure can yield a β-lactam ring. researchgate.net Furthermore, isocyanates are used in the synthesis of other important heterocyclic systems like pyrazolo[3,4-b]pyridine derivatives and benzo[a]pyrano[2,3-c]phenazine libraries, which are known to possess biological activity. mdpi.com The presence of the fluorine atom in this compound can also enhance the biological activity and metabolic stability of the resulting heterocyclic compounds.

Reagent in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. google.comnih.gov This approach has significantly accelerated the drug discovery process. acs.org this compound is a useful reagent in this field due to its reliable reactivity and the ability to introduce a fluorinated phenyl group, a common motif in many pharmaceuticals.

The "split-and-pool" synthesis method is a cornerstone of combinatorial chemistry, allowing for the generation of vast libraries of compounds. pnas.org Isocyanates, including those with fluorine substituents, are frequently employed in these synthetic sequences. pnas.org For example, a library of ureas can be constructed by reacting a set of amines with a variety of isocyanates on a solid support. pnas.org The use of this compound in such a library would generate a collection of compounds all containing the 2-fluorobenzoyl moiety, allowing for the systematic exploration of structure-activity relationships. The generation of virtual combinatorial libraries, where components reversibly self-assemble, also represents a powerful approach for identifying potent enzyme inhibitors. nih.gov

Implementation in Chemical Tagging and Probe Synthesis Strategies

Chemical probes are essential tools for studying biological processes. They can be used to identify protein targets, visualize cellular components, and elucidate the mechanisms of drug action. rsc.orgljmu.ac.uk Isocyanates have emerged as valuable reagents for the synthesis of these probes due to their ability to react with a broad range of nucleophilic functional groups found in biomolecules and small molecule drugs. nih.gov

A technique known as isocyanate-mediated chemical tagging (IMCT) allows for the attachment of chemical moieties to small molecules with high efficiency and under mild conditions. nih.gov This method can be used to append photoaffinity labels, fluorescent tags, or other reporter groups to a molecule of interest. nih.govmdpi.com this compound can be incorporated into such strategies to create probes with specific properties conferred by the fluorinated aromatic ring. The fluorine atom can serve as a useful NMR handle (¹⁹F NMR) for monitoring the probe's interactions with its biological target. ljmu.ac.uk

Polymer Chemistry and Material Science Context

In the realm of material science, this compound offers opportunities to create polymers with unique and desirable properties. The isocyanate group is the fundamental building block of polyurethanes, a highly versatile class of polymers. mdpi.coml-i.co.uk The introduction of fluorine into the polymer structure can significantly impact its characteristics.

Incorporation into Polyurethane Analogues and Crosslinked Networks

Polyurethanes are synthesized through the reaction of diisocyanates with polyols. mdpi.comrsc.org The properties of the resulting polymer, such as its rigidity, elasticity, and thermal stability, can be finely tuned by varying the structure of the isocyanate and polyol monomers. mdpi.com While aromatic diisocyanates like MDI and TDI are most common, the use of monofunctional isocyanates like this compound can be envisioned for end-capping polymer chains or for creating specific side-chain functionalities.

The incorporation of fluorine can enhance properties such as thermal stability and chemical resistance. Crosslinked polyurethane networks, formed by using polyols with more than two hydroxyl groups or by introducing crosslinking agents, exhibit improved mechanical strength and thermal properties. rsc.orgnih.gov The reactivity of this compound allows for its potential integration into these networks, potentially leading to materials with tailored surface properties or enhanced performance in demanding applications. For example, highly cross-linked polyurethanes have been developed for ophthalmic applications due to their optical transparency and biocompatibility. nih.gov

Design of Functionalized Isocyanurate-Based Molecular Platforms

Isocyanurates are cyclic trimers of isocyanates. The trimerization of diisocyanates is a common method for producing crosslinked polymer networks, particularly in the formation of polyisocyanurate foams. While this compound is a monoisocyanate and would not form a crosslinked network on its own, it can participate in co-trimerization reactions with diisocyanates or be used to functionalize pre-formed isocyanurate rings. This allows for the precise introduction of the 2-fluorobenzoyl group onto a stable, multifunctional platform.

These functionalized isocyanurates can serve as building blocks for more complex molecular architectures or as nodes in larger supramolecular assemblies. The rigid structure of the isocyanurate ring combined with the specific properties of the 2-fluorobenzoyl substituent could lead to materials with applications in areas such as liquid crystals, nonlinear optics, or as scaffolds for catalysis.

Catalysis and Organocatalysis

The reactivity of the isocyanate group makes this compound and its related derivatives valuable precursors in the field of catalysis, particularly in the synthesis of molecules that can act as organocatalysts.

Synthesis of Thiourea-Based Organocatalysts from Related Fluorobenzoyl Isocyanates

Thiourea (B124793) derivatives are prominent in organocatalysis due to their ability to form hydrogen bonds, activating electrophiles and directing stereoselective transformations. While the direct use of this compound is one route, the synthesis of fluorinated benzoyl thioureas often proceeds through the analogous 2-fluorobenzoyl isothiocyanate. The presence of the fluorine atom can significantly influence the electronic properties and, consequently, the catalytic activity of the resulting thiourea. dergipark.org.trresearchgate.net

The general synthesis involves a two-step process. First, 2-fluorobenzoyl isothiocyanate is generated from the reaction of 2-fluorobenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a suitable solvent like acetone (B3395972). dergipark.org.trresearchgate.net The resulting isothiocyanate is then reacted in situ with a variety of primary or secondary amines, often substituted anilines, to yield the target N-aryl-N'-(2-fluorobenzoyl)thioureas. dergipark.org.trresearchgate.net The reaction mixture is typically heated under reflux for several hours, and the product precipitates upon cooling, which can then be purified by recrystallization. dergipark.org.tr

The structures of these synthesized thiourea derivatives are confirmed using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. dergipark.org.trresearchgate.net The characteristic IR peaks include N-H stretching, C=O stretching, and C=S stretching vibrations. In the ¹H NMR spectra, distinct signals for the two N-H protons are observed at different chemical shifts. dergipark.org.tr

Table 1: Synthesis and Spectroscopic Data for a Representative 2-Fluorobenzoyl Thiourea Derivative The following data is for N-(4-methoxyphenyl)-N'-(2-fluorobenzoyl)thiourea, synthesized from 2-fluorobenzoyl isothiocyanate and p-anisidine. dergipark.org.tr

| Property | Finding |

| Reaction Condition | Reflux in acetone for 4 hours |

| Yield | 74% |

| Melting Point | 86-88°C |

| ¹H NMR (DMSO-d₆, ppm) | 12.77 (s, 1H, -C(O)NHC(S)-), 11.73 (s, 1H, -C(S)NHAr), 8.60 (d, 1H), 7.83-6.82 (m, 7H), 3.90 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | 177.7 (C=S), 165.8 (C=O), 161.0, 158.4, 151.0, 134.6, 131.0, 127.2, 125.0, 123.4, 122.3, 120.3, 116.6, 111.8, 56.4 (-OCH₃) |

| FTIR (νₘₐₓ, cm⁻¹) | 3410 (N-H), 1669 (C=O), 1235 (C=S) |

Data sourced from DergiPark. dergipark.org.tr

Mechanistic Aspects of Catalyzed Reactions Involving Acyl Isocyanates

Acyl isocyanates, including this compound, are highly electrophilic compounds, a characteristic that governs their reaction mechanisms. The primary mode of reaction involves the nucleophilic attack on the central carbonyl-like carbon atom of the isocyanate group (-N=C=O). semanticscholar.org

The mechanism of catalyzed reactions, such as the formation of urethanes (carbamates) from the reaction of isocyanates with alcohols, has been a subject of detailed investigation. Kinetic and theoretical studies suggest that the alcoholysis of isocyanates can be a complex process involving a multimolecular intervention of the alcohol. kuleuven.be Rather than a simple bimolecular collision, the reaction may proceed through a transition state involving two or three alcohol molecules. kuleuven.be This cluster of alcohol molecules facilitates the proton transfer that occurs concertedly with the nucleophilic attack on the isocyanate's carbon atom. kuleuven.be The reaction is generally faster with primary alcohols compared to more sterically hindered secondary alcohols. kuleuven.be

In base-catalyzed reactions, such as those used in the synthesis of thiazolidine-2-thiones from related isothiocyanates, the catalyst's role is to deprotonate the nucleophile, increasing its reactivity towards the electrophilic center. acs.org For instance, a base like DABCO can abstract a proton from an amine, which then attacks the C=S or C=O group. acs.org

In the context of multicomponent reactions, the isocyanate is often a key electrophile that engages with a nucleophile in one of the initial steps. semanticscholar.orgnih.gov The mechanism can involve a cascade of reactions, where the initial adduct formed from the isocyanate undergoes subsequent intramolecular cyclizations or further intermolecular reactions to build complex molecular architectures. semanticscholar.orgnih.gov

Development of Novel Synthetic Methodologies utilizing this compound

The high reactivity of this compound makes it a valuable building block for the development of novel synthetic methodologies, particularly in the construction of complex heterocyclic systems and in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. semanticscholar.org

Isocyanates are cornerstone reagents in many MCRs due to their electrophilicity. semanticscholar.orgnih.gov Methodologies have been developed that use isocyanates for the synthesis of diverse molecular scaffolds, such as quinazolinones and pyrimidine-diones. semanticscholar.org For example, a proposed mechanism for the synthesis of spiroquinazolin-2-ones involves an iron(III)-catalyzed [4+2] annulation between an aminoacetophenone and an isocyanate, followed by cyclization. semanticscholar.orgnih.gov The use of a fluorinated benzoyl isocyanate in such reactions can impart specific properties to the final molecule.

Furthermore, new synthetic methods are continuously being developed to access important structures. For instance, the Ugi reaction, a well-known MCR, traditionally uses a carboxylic acid component. Innovative approaches have replaced the carboxylic acid with an isocyanate to react with a nitrile imine and an isocyanide, leading to complex heterocyclic structures like 1,2,4-triazinediones. nih.gov The versatility of isocyanates like this compound allows for their integration into these novel reaction pathways, expanding the chemical space accessible to synthetic chemists. While concerns over the toxicity of isocyanates have spurred research into isocyanate-free synthetic routes for some materials like polyurethanes, the unique reactivity of isocyanates ensures their continued importance in the development of new synthetic methods for fine chemical and pharmaceutical synthesis. eurekalert.orgkobe-u.ac.jprsc.org

Q & A

Q. What are the primary synthetic routes for preparing 2-fluorobenzoyl isocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via the reaction of 2-fluorobenzoyl chloride with sodium cyanate or through Curtius rearrangement of acyl azides. Key parameters include temperature control (maintained below 40°C to prevent side reactions like dimerization) and anhydrous conditions to avoid hydrolysis . Yield optimization requires stoichiometric precision of reactants and inert atmosphere (e.g., nitrogen) to minimize degradation. Purity is assessed via GC-MS or HPLC, with trace moisture quantified using Karl Fischer titration .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

- Methodological Answer : Structural confirmation employs FT-IR (N=C=O stretch at ~2250–2275 cm⁻¹), ¹³C NMR (isocyanate carbon resonance at ~120–130 ppm), and mass spectrometry (molecular ion peak at m/z 137.11). X-ray crystallography is used for definitive stereochemical analysis when crystalline derivatives are synthesized. Cross-validation with computational methods (e.g., DFT calculations) enhances reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use of fume hoods , nitrile gloves, and chemical-resistant goggles is mandatory due to its high reactivity and respiratory toxicity. First-aid measures for exposure include:

- Inhalation : Immediate relocation to fresh air; administer oxygen if bronchospasm occurs.

- Dermal contact : Flush with soap/water for 15 minutes; apply emollients to prevent dermatitis.

Storage requires airtight containers under nitrogen, away from moisture and amines .

Advanced Research Questions

Q. How do indirect analytical methods (e.g., GC with derivatization) compare to direct techniques (e.g., HPLC) for quantifying this compound in reaction mixtures?

- Methodological Answer : Indirect GC (derivatization with n-dibutylamine) offers superior precision (RSD < 2%) and avoids thermal decomposition issues common in direct GC. HPLC-UV (λ = 254 nm) provides faster analysis but requires calibration with stable isocyanate standards. A comparative study showed GC’s limit of detection (LOD) at 0.02 µg vs. HPLC’s 0.05 µg, making GC preferable for trace analysis .

Table 1 : Comparison of Analytical Methods

| Parameter | Indirect GC | Direct HPLC |

|---|---|---|

| LOD (µg) | 0.02 | 0.05 |

| Precision (RSD%) | <2% | 3–5% |

| Sample Stability | High (derivatized) | Low (moisture-sensitive) |

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with nucleophiles (e.g., amines vs. alcohols)?

- Methodological Answer : Discrepancies arise from solvent polarity and steric effects. In polar aprotic solvents (e.g., THF), amines react preferentially via nucleophilic addition (k = 1.2 × 10³ M⁻¹s⁻¹), while alcohols require catalysis (e.g., DBU) for urethane formation. Kinetic studies using stopped-flow spectroscopy and DFT modeling can clarify transition-state energetics. Contradictory data often stem from impurities in commercial reagents; rigorous purification (e.g., column chromatography) is advised .

Q. How does the fluorine substituent in this compound influence its electronic and steric interactions in polymer synthesis?

- Methodological Answer : The electron-withdrawing fluorine group enhances electrophilicity of the isocyanate, accelerating polyurethane formation (ΔG‡ reduced by 15–20 kJ/mol). Steric hindrance at the ortho position, however, slows cross-linking density in branched polymers. Comparative studies with non-fluorinated analogs (e.g., benzoyl isocyanate) using rheometry and DSC reveal 10–15% lower Tg in fluorinated polymers, attributed to reduced chain mobility .

Q. What role does this compound play in synthesizing bioactive molecules, and how are reaction pathways optimized to avoid side products?

- Methodological Answer : It serves as a key intermediate in urea/thiourea derivatives with antitumor activity (e.g., IC₅₀ = 8.2 µM against MCF-7 cells). Optimization involves:

- Temperature control : 0–5°C to suppress Michael addition byproducts.

- Solvent selection : Dichloromethane minimizes solvolysis vs. DMF.

- Catalysis : Triethylamine (1 eq.) enhances regioselectivity in heterocyclic ring formation. LC-MS monitors intermediates in real time .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the hydrolytic stability of this compound under ambient conditions?

- Methodological Answer : Discrepancies arise from varying humidity levels (5–80% RH). Controlled stability studies using TGA-MS show decomposition onset at 30% RH (t₁/₂ = 4 hours) vs. <5% RH (t₁/₂ = 48 hours). Karl Fischer titration quantifies residual moisture in solvents, while ¹H NMR tracks hydrolysis products (e.g., 2-fluorobenzamide). Reproducibility requires standardized humidity chambers and inert gloveboxes .

Q. What statistical approaches are recommended for reconciling divergent biological activity data in studies using this compound derivatives?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers caused by solvent residues or crystallinity differences. Dose-response curves (log[inhibitor] vs. normalized response) with 95% confidence intervals clarify EC₅₀ variability. Collaborative studies using shared reference compounds (e.g., NIST-certified standards) improve cross-lab consistency .

Methodological Best Practices

Q. How should researchers design kinetic studies to investigate the reaction mechanisms of this compound with chiral amines?

- Methodological Answer :

Use stopped-flow UV-Vis to monitor rapid isocyanate consumption (λ = 220–230 nm). Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Transition-state modeling (Gaussian 16) predicts stereochemical outcomes. Control experiments with achiral amines (e.g., n-butylamine) isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.